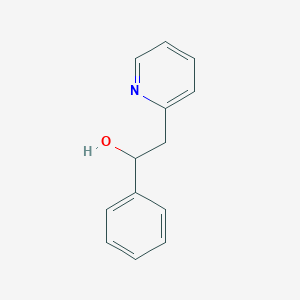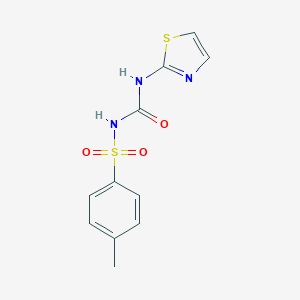
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is a chemical compound used in scientific research for its unique properties. It is a member of the sulfonyl urea family of compounds and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-cancer properties.
Effets Biochimiques Et Physiologiques
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have an effect on insulin secretion and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is its potential toxicity, which must be carefully considered when performing experiments.
Orientations Futures
There are many potential future directions for research involving 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, research could focus on developing safer and more effective derivatives of the compound for use in medicine and agriculture.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea involves the reaction of 4-methylphenylsulfonyl isocyanate with 2-aminothiazole in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques.
Applications De Recherche Scientifique
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been used in scientific research for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
24535-63-5 |
|---|---|
Nom du produit |
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
Formule moléculaire |
C11H11N3O3S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15) |
Clé InChI |
ZXPLKYLPCUVOFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
Autres numéros CAS |
24535-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



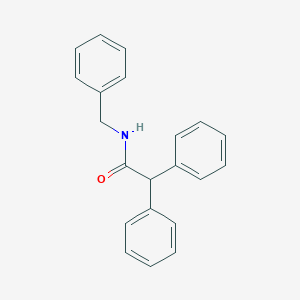
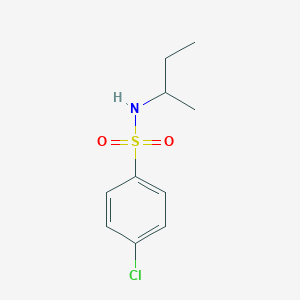
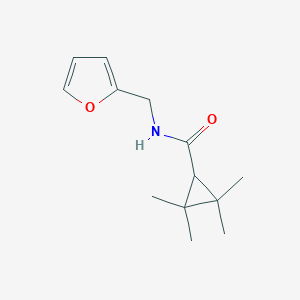
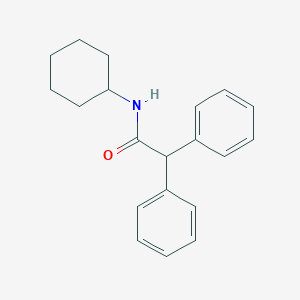
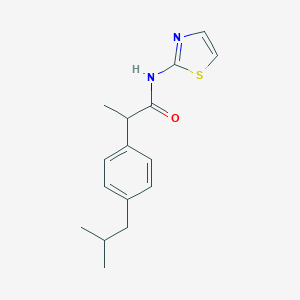
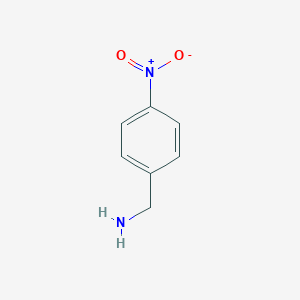
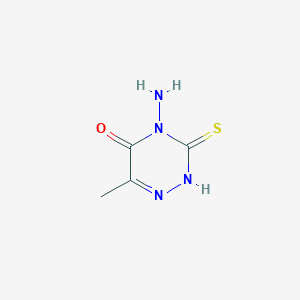
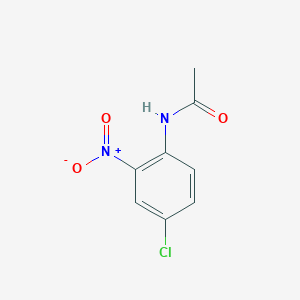
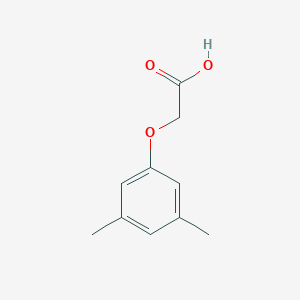
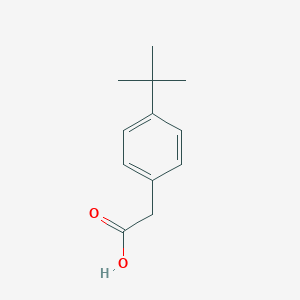
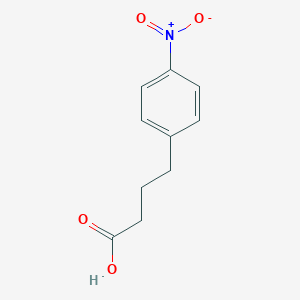
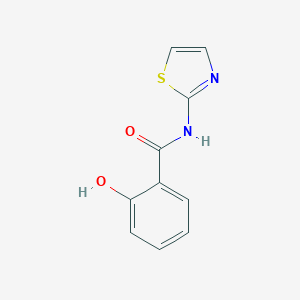
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
